Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide, with the Chemical Abstracts Service number 88172-66-1, is a quaternary ammonium compound. It is identified by its molecular formula and has a molar mass of approximately 400.38 g/mol. This compound features a unique combination of organic and silane functionalities, which contribute to its chemical behavior and potential applications in various fields.
The compound is available from multiple suppliers, including BOC Sciences and Sigma-Aldrich, indicating its relevance in research and industrial applications. Its structural details can be accessed through databases such as PubChem and ChemSpider, which provide comprehensive chemical information.
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide is classified under quaternary ammonium compounds. These compounds are known for their antimicrobial properties and are often used in formulations for disinfectants, surfactants, and as stabilizers in various chemical processes.
The synthesis of dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide typically involves the reaction of trimethoxysilane with a suitable alkyl halide in the presence of an amine. A common approach includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide includes:
The canonical SMILES representation is CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Br-], which provides insight into its connectivity and functional groups.
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide can undergo several chemical reactions:
These reactions are influenced by factors such as pH, temperature, and concentration of reactants. Understanding these parameters is crucial for optimizing reaction conditions for desired outcomes.
The mechanism of action for dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide primarily relates to its interactions at the molecular level:
Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties against a range of bacteria and fungi, making them valuable in disinfectant formulations.
While specific data such as density and boiling point are not readily available for dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide, general observations include:
Key chemical properties include:
Dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)(3-(trimethoxysilyl)propyl)ammonium bromide has various applications in scientific research and industry:
This compound's unique structure allows it to bridge organic chemistry with materials science, making it a versatile tool in both research and industrial applications.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7